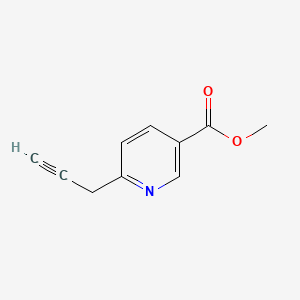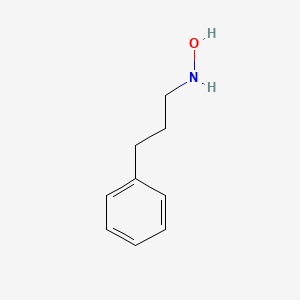
Methyl 6-(prop-2-yn-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(prop-2-yn-1-yl)nicotinate: is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group and a prop-2-yn-1-yl group attached to the nicotinic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of Methyl 6-(prop-2-yn-1-yl)nicotinate can be achieved through the esterification of 6-(prop-2-yn-1-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
N-Alkylation: Another method involves the N-alkylation of methyl nicotinate with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 6-(prop-2-yn-1-yl)nicotinate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the prop-2-yn-1-yl group is replaced by other nucleophiles such as halides or amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at room temperature.
Major Products Formed:
Oxidation: 6-(prop-2-yn-1-yl)nicotinic acid.
Reduction: 6-(prop-2-yn-1-yl)nicotinyl alcohol.
Substitution: 6-(azidomethyl)nicotinate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 6-(prop-2-yn-1-yl)nicotinate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of various bioactive molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays .
Medicine: Its unique structure allows it to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of Methyl 6-(prop-2-yn-1-yl)nicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
Methyl nicotinate: Similar in structure but lacks the prop-2-yn-1-yl group.
Ethyl 6-(prop-2-yn-1-yl)nicotinate: Similar but has an ethyl ester group instead of a methyl ester group.
6-(prop-2-yn-1-yl)nicotinic acid: Similar but lacks the ester group.
Uniqueness: Methyl 6-(prop-2-yn-1-yl)nicotinate is unique due to the presence of both the methyl ester and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
methyl 6-prop-2-ynylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h1,5-7H,4H2,2H3 |
Clave InChI |
VNRKYBHMZRAAOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-methyl-1-(3-{5-[2-(quinolin-4-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13626513.png)

![N-(4-{4-[(1,3-dioxaindan-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2,5-dichlorothiophene-3-sulfonamide](/img/structure/B13626535.png)


